tert-Butyl [1-(pyridin-4-ylmethyl)piperidin-4-yl]methylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)19-12-14-6-10-20(11-7-14)13-15-4-8-18-9-5-15/h4-5,8-9,14H,6-7,10-13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYJQFUFNVTFEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [1-(pyridin-4-ylmethyl)piperidin-4-yl]methylcarbamate typically involves the following steps:
Formation of Piperidin-4-ylmethylamine: : This is achieved by reacting piperidine with an appropriate alkylating agent.
Introduction of the Pyridin-4-ylmethyl Group: : The piperidin-4-ylmethylamine is then reacted with pyridine-4-carbonyl chloride to introduce the pyridin-4-ylmethyl group.
Carbamate Formation: : Finally, the resulting compound is treated with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure the production of high-purity material.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl [1-(pyridin-4-ylmethyl)piperidin-4-yl]methylcarbamate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: : Reduction reactions can be used to convert the carbamate group to a primary amine.
Substitution: : Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: : Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of pyridine-4-carboxylic acid derivatives.
Reduction: : Formation of piperidine derivatives.
Substitution: : Formation of various substituted piperidines.
Scientific Research Applications
Tert-Butyl [1-(pyridin-4-ylmethyl)piperidin-4-yl]methylcarbamate: has several applications in scientific research:
Chemistry: : It is used as a building block in the synthesis of more complex molecules.
Biology: : The compound can be used in the study of biological systems, particularly in the context of enzyme inhibition and receptor binding.
Industry: : It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl [1-(pyridin-4-ylmethyl)piperidin-4-yl]methylcarbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways involved depend on the context in which the compound is used, but generally, it may inhibit or activate certain biological processes through its binding to these targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
Key structural analogs differ in substituents on the piperidine nitrogen or carbamate-protected amine:
Physicochemical Properties
- Solubility: The target compound is likely soluble in chloroform, methanol, and DMSO, similar to tert-butyl piperidine carbamate analogs .
- Boiling Point/Density : Predicted values for analogs range widely; e.g., tert-butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate has a density of $ 0.982 \, \text{g/cm}^3 $ and boiling point of $ 369.7^\circ \text{C} $ .
- pKa : Pyridine-containing derivatives (e.g., target compound) may exhibit basicity (pKa ~12.7) due to the pyridine nitrogen .
Critical Analysis
- Structural Impact: Pyridine substituents (e.g., 4-pyridinyl vs. 3-pyridinyl) influence electronic properties and binding affinity. Fluorine or cyano groups enhance metabolic stability .
- Synthetic Challenges : Bulky substituents (e.g., cyclobutylmethyl) may reduce reaction yields compared to smaller groups .
Biological Activity
tert-Butyl [1-(pyridin-4-ylmethyl)piperidin-4-yl]methylcarbamate (CAS No. 1286263-67-9) is a synthetic compound with potential applications in medicinal chemistry due to its structural features that suggest biological activity. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H27N3O2, with a molecular weight of 303.42 g/mol. The compound features a piperidine ring substituted with a pyridine moiety, which is known to influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly in the central nervous system and immune pathways. The presence of the piperidine and pyridine rings suggests potential interactions with neurotransmitter receptors and enzymes involved in neurotransmission.
1. Neurotransmitter Receptor Modulation
Research indicates that compounds containing piperidine structures can act as modulators of neurotransmitter receptors, including dopamine and serotonin receptors. This modulation can lead to effects such as improved mood, reduced anxiety, and enhanced cognitive function.
2. Inhibition of Enzymatic Activity
The carbamate group in the structure may confer the ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
Antimicrobial Activity
A study on related carbamate derivatives demonstrated significant antimicrobial activity against various bacterial strains, suggesting that this compound may exhibit similar properties. The selectivity over mammalian cells indicates a favorable safety profile for therapeutic applications .
Anticancer Potential
Preliminary investigations into the compound's anticancer properties have shown that it may interfere with tumor cell proliferation by modulating immune responses. The compound's ability to impact PD-L1/PD-1 interactions suggests potential use in cancer immunotherapy .
Case Studies
Q & A
Q. What are the key synthetic strategies for synthesizing tert-butyl [1-(pyridin-4-ylmethyl)piperidin-4-yl]methylcarbamate, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves a multi-step process:
- Step 1: Alkylation of a piperidine precursor (e.g., tert-butyl piperidin-4-ylcarbamate) with a pyridin-4-ylmethyl halide under basic conditions (e.g., NaH or K₂CO₃ in THF/DMF) to introduce the pyridinylmethyl group .
- Step 2: Carbamate formation using tert-butyl chloroformate in anhydrous solvents (e.g., dichloromethane) with a base like triethylamine to minimize hydrolysis .
- Critical Factors: Temperature control (0–25°C), inert atmosphere (N₂/Ar), and purification via column chromatography or recrystallization are essential to achieve >70% yield .
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., pyridinylmethyl protons at δ 7.2–8.5 ppm, piperidine ring protons at δ 1.4–3.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (expected ~350–400 g/mol) and fragmentation patterns .
- HPLC: Purity (>95%) is assessed using reverse-phase HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How does the pyridin-4-ylmethyl substituent influence receptor binding compared to bromobenzyl or trifluoromethylbenzyl analogs?
- Methodological Answer:
- Structure-Activity Relationship (SAR):
- Mechanistic Insight: Pyridinyl groups enhance π-π stacking with aromatic residues in receptor pockets, improving specificity over bulkier bromo/trifluoromethyl groups .
Q. What strategies resolve contradictions in reported biological activity data across structurally similar carbamates?
- Methodological Answer:
- Meta-Analysis: Cross-reference in vitro assays (e.g., cytotoxicity IC₅₀ values) using standardized cell lines (e.g., HEK293 or HeLa) to control for variability .
- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., using AutoDock Vina) to identify steric clashes or solvation effects caused by substituent variations .
- Metabolic Profiling: Compare microsomal stability (human/rat liver microsomes) to explain discrepancies in vivo .
Q. How can researchers optimize the compound’s pharmacokinetic properties without compromising activity?
- Methodological Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility while maintaining the tert-butyl carbamate’s protective role .
- Lipophilicity Adjustment: Replace pyridinylmethyl with polar substituents (e.g., morpholinomethyl) to reduce LogP from 2.5 to 1.8, improving aqueous solubility .
- In Silico Modeling: Use QSAR models to predict absorption/distribution parameters (e.g., PSA < 90 Ų for blood-brain barrier penetration) .
Data Contradiction Analysis
Q. Why do some studies report potent antimicrobial activity while others emphasize neuropharmacological potential?
- Methodological Answer:
- Assay Variability: Antimicrobial studies often use Gram-positive bacteria (e.g., S. aureus), where the compound disrupts membrane integrity via cationic piperidine interactions . Neuropharmacological studies focus on GPCR binding (e.g., 5-HT₆ receptors), which is concentration-dependent and may require higher purity (>98%) .
- Dosage Effects: Low concentrations (1–10 µM) show receptor modulation, while higher doses (>50 µM) induce non-specific membrane disruption .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
